2-Amino-N,N-dimethylthiazole-5-sulfonamide
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Overview
Description
2-Amino-N,N-dimethylthiazole-5-sulfonamide is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N,N-dimethylthiazole-5-sulfonamide typically involves the reaction of thiazole derivatives with sulfonamide groups. One common method includes the reaction of 2-aminothiazole with dimethylamine and a sulfonating agent under controlled conditions . The reaction conditions often require specific temperatures and pH levels to ensure the successful formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for various applications in pharmaceuticals and other industries .
Chemical Reactions Analysis
Types of Reactions
2-Amino-N,N-dimethylthiazole-5-sulfonamide undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may convert the sulfonamide group to a sulfinamide or thiol group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reaction conditions vary depending on the desired product but often involve specific solvents, temperatures, and catalysts .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, sulfinamides, and various substituted thiazole derivatives. These products have diverse applications in medicinal chemistry and other fields .
Scientific Research Applications
2-Amino-N,N-dimethylthiazole-5-sulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-N,N-dimethylthiazole-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation, reduction of inflammation, and antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Amino-N,N-dimethylthiazole-5-sulfonamide include:
2-Aminothiazole: Known for its broad spectrum of biological activities.
N,N-Dimethylthiazole: Studied for its potential as an anticancer agent.
Thiazole-5-sulfonamide: Investigated for its antimicrobial properties.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with multiple molecular targets makes it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C5H9N3O2S2 |
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Molecular Weight |
207.3 g/mol |
IUPAC Name |
2-amino-N,N-dimethyl-1,3-thiazole-5-sulfonamide |
InChI |
InChI=1S/C5H9N3O2S2/c1-8(2)12(9,10)4-3-7-5(6)11-4/h3H,1-2H3,(H2,6,7) |
InChI Key |
YERXJSHMBHMGCJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CN=C(S1)N |
Origin of Product |
United States |
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